molecular formula C13H24O2 B045024 (E)-11-methyldodec-2-enoic acid CAS No. 677354-24-4

(E)-11-methyldodec-2-enoic acid

Cat. No.: B045024
CAS No.: 677354-24-4
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-PKNBQFBNSA-N
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Description

(E)-11-Methyldodec-2-enoic acid is a monounsaturated fatty acid with the molecular formula C13H24O2 and an average molecular weight of 212.33 . It is classified as an α,β-unsaturated monocarboxylic acid, a class of compounds where the carbon of the carboxy group is directly attached to a carbon-carbon double bond . This structural feature is often critical for biological activity. While the specific research applications for the (E)-isomer are less documented, its close structural relative, the (Z)-isomer known as (Z)-11-methyldodec-2-enoic acid, has been identified as a diffusible signal factor (DSF) involved in bacterial quorum sensing . Quorum sensing is a system of stimulus and response that allows bacteria to coordinate gene expression based on population density. Research on these related fatty acid signals suggests potential value in studying inter-kingdom communication, microbial virulence, and biofilm formation . As a high-purity chemical, this compound is offered for research purposes to further explore the structure-activity relationships and biological functions of unsaturated fatty acids. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347871
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-24-4
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Roles of E 11 Methyldodec 2 Enoic Acid and Its Stereoisomers

Microbial Production and Distribution

The production of 11-methyldodec-2-enoic acid isomers is a notable characteristic of several bacterial species, where it plays a central role in cell-to-cell communication. This signaling system, known as quorum sensing, allows bacteria to coordinate gene expression based on population density.

Xanthomonas campestris as a Producer of 11-Methyldodec-2Z-enoic Acid (Diffusible Signal Factor)

The plant pathogen Xanthomonas campestris pv. campestris (Xcc) is a primary and well-studied producer of cis-11-methyl-2-dodecenoic acid, a molecule it utilizes as a diffusible signal factor (DSF). nih.govsigmaaldrich.comabcam.com This compound is a key component of its quorum sensing (QS) system, which regulates a wide array of physiological functions. nih.govmdpi.com The synthesis of DSF is dependent on the rpfF gene. elsevier.es In Xcc, the DSF-mediated signaling pathway is integral for synchronizing the expression of virulence genes, which is essential for its pathogenicity in cruciferous plants where it causes black rot disease. nih.govmdpi.com Beyond virulence, DSF signaling also governs biofilm formation and dispersal, the production of extracellular enzymes and polysaccharides, and contributes to the bacterium's resistance to toxins, oxidative stress, and survival at different temperatures. nih.govabcam.comnih.gov

Production by Other Bacterial Genera Sensed by Pseudomonas aeruginosa

The DSF family of signaling molecules is not exclusive to Xanthomonas. Other bacterial genera produce and respond to these signals, creating a network of interspecies communication.

Stenotrophomonas maltophilia : This opportunistic human pathogen also employs a DSF-dependent quorum sensing system to regulate its behavior. elsevier.esnih.govnih.gov Similar to Xanthomonas, the synthesis of DSF (cis-11-methyl-2-dodecenoic acid) in S. maltophilia depends on the rpfF gene. elsevier.esnih.gov This signaling system positively regulates virulence factors, biofilm formation, and motility. nih.govnih.gov Interestingly, some strains of S. maltophilia only produce DSF when they detect it from other producer bacteria, a strategy that suggests cohabitation is required to activate their regulatory machinery. nih.gov

Burkholderia species : The genus Burkholderia contributes to the DSF signaling landscape by producing a related molecule. Burkholderia cenocepacia produces cis-2-dodecenoic acid, known as the Burkholderia diffusible signal factor (BDSF). mdpi.comnih.gov This molecule is involved in regulating motility, biofilm formation, and virulence in this pathogen. mdpi.comnih.gov

Pseudomonas aeruginosa : This versatile pathogen is known to sense DSF-family signals produced by other bacteria. nih.govnih.gov While P. aeruginosa produces its own DSF-family signal, cis-2-decenoic acid (CDA), it can also respond to signals from bacteria like Xanthomonas and Stenotrophomonas. nih.govnih.gov This interspecies sensing allows P. aeruginosa to modulate its own behaviors, such as biofilm dispersion and antibiotic susceptibility, in response to the presence of other microbial species in its environment. nih.govnih.gov

Table 1: Production of DSF and Related Signals by Various Bacteria

Bacterial Species Signal Molecule Produced Key Regulated Functions Citations
Xanthomonas campestris pv. campestris cis-11-methyl-2-dodecenoic acid (DSF) Virulence, Biofilm Formation, Enzyme Production nih.govabcam.commdpi.com
Stenotrophomonas maltophilia cis-11-methyl-2-dodecenoic acid (DSF) Biofilm Formation, Motility, Virulence Factors elsevier.esnih.govnih.gov
Burkholderia cenocepacia cis-2-dodecenoic acid (BDSF) Motility, Biofilm Formation, Virulence mdpi.comnih.gov
Pseudomonas aeruginosa cis-2-decenoic acid (CDA) Biofilm Dispersion, Virulence nih.gov

Eukaryotic Occurrence

While predominantly studied in bacteria, at least one stereoisomer of 11-methyldodec-2-enoic acid has been identified in a eukaryotic organism.

Detection of cis-11-Methyl-2-dodecenoic Acid in Euglena gracilis

Research has reported the presence of cis-11-Methyl-2-dodecenoic acid in the protist Euglena gracilis. nih.gov This finding is significant as it suggests that the production and use of this class of fatty acids are not confined to the bacterial domain. The specific biological role of this compound within E. gracilis is an area for further investigation, but its presence points to a potentially ancient and conserved signaling molecule.

Interspecies Chemical Communication and Ecological Interactions

The ability of DSF and its analogs to be produced and sensed by a diverse range of microbes underpins their crucial role in shaping complex ecological interactions.

Role as a Diffusible Signal Factor (DSF) Analog in Bacterial Quorum Sensing

DSF and its structural analogs, collectively known as the DSF family, are a widespread class of quorum sensing signals in Gram-negative bacteria. mdpi.comnih.govnih.gov These fatty acid signals facilitate both intraspecies (within the same species) and interspecies (between different species) communication. nih.govfrontiersin.org This chemical cross-talk allows bacteria to coordinate social behaviors, such as the production of virulence factors and the formation of biofilms, which are often more effective when performed by a large, synchronized group. youtube.comyoutube.com For example, DSF produced by Xanthomonas can influence the behavior of other bacteria, and has even been shown to interact with eukaryotic hosts, such as plants, by triggering their innate immune responses. nih.govnih.govfrontiersin.org This inter-kingdom communication highlights the broad ecological significance of these molecules, extending beyond simple bacterial population density sensing to influencing host-pathogen dynamics. elsevier.esnih.gov

Modulation of Biofilm Formation and Antibiotic Tolerance in Target Bacteria (e.g., Pseudomonas aeruginosa)

The fatty acid signaling molecule (E)-11-methyldodec-2-enoic acid and its stereoisomers belong to the broader class of diffusible signal factor (DSF) family molecules, which are recognized for their role in mediating inter-species communication among bacteria. These signaling molecules can influence various bacterial behaviors, including the formation of biofilms and the susceptibility to antibiotics. While much of the research has centered on cis-isomers, the biological activities of trans-isomers are also of scientific interest for their potential to modulate bacterial responses.

Pseudomonas aeruginosa, an opportunistic human pathogen, is a key target for research into anti-biofilm strategies due to its propensity to form resilient biofilms that contribute to chronic infections and increased antibiotic resistance. This bacterium possesses the ability to sense DSF signals produced by other bacterial species, which can in turn alter its own biofilm development and tolerance to antimicrobial agents.

Research Findings on DSF Analogues and P. aeruginosa

Studies on structural analogues of DSF have provided insights into the structural requirements for activity in P. aeruginosa. The length of the fatty acid chain and the configuration of the double bond have been identified as critical factors for bioactivity. For instance, research has shown that cis-2-unsaturated fatty acids with chain lengths between 12 and 14 carbons are effective at activating signaling pathways in P. aeruginosa that modulate biofilm formation and antibiotic resistance. In contrast, analogues with longer chains or with the carboxylic acid group modified have been found to be inactive.

Interestingly, some synthetic analogues of DSF have been shown to act as antagonists to the native DSF signaling pathway in P. aeruginosa. These antagonists can repress the expression of genes involved in antibiotic resistance, such as the pmr genes, without affecting the planktonic growth of the bacteria. This suggests a potential therapeutic avenue for resensitizing resistant bacteria to existing antibiotics.

While specific data on the direct effects of this compound on P. aeruginosa are not extensively detailed in the available literature, the broader investigation into DSF analogues provides a framework for understanding how such molecules might interact with this pathogen. The table below summarizes the observed effects of various DSF family molecules and their analogues on bacterial pathogens, highlighting the importance of structural features in determining their biological activity.

Compound/SignalTarget Organism(s)Observed Effect(s)
cis-11-methyl-2-dodecenoic acid (DSF)Pseudomonas aeruginosaIncreased antibiotic tolerance to polymyxins. nih.gov
cis-2-dodecenoic acid (BDSF)Burkholderia cenocepaciaPositively regulates antibiotic resistance. nih.gov
DSF and its structural analoguesBacillus cereus, Bacillus thuringiensis, Staphylococcus aureus, Mycobacterium smegmatis, Neisseria subflava, Pseudomonas aeruginosaIncreased antibiotic susceptibility, reduction in drug-resistant activity, biofilm formation, and bacterial fitness. nih.gov
(Z)-11-methyl-N-(methylsulfonyl)dodec-2-enamidePseudomonas aeruginosaPotent antagonist of DSF signaling, repressing the expression of resistance genes. nih.gov

The existing research underscores the complex interplay between fatty acid signaling molecules and bacterial behavior. While the focus has largely been on cis-isomers, the potential for trans-isomers like this compound to act as modulators of biofilm formation and antibiotic tolerance in P. aeruginosa remains an area for further investigation. The antagonistic properties of some synthetic analogues suggest that specifically designed molecules could be developed as adjuvants to conventional antibiotic therapies, offering a strategy to combat recalcitrant biofilm-associated infections.

Biosynthetic Pathways and Metabolic Intermediates

Elucidation of Biogenetic Routes in Microorganisms

The biosynthesis of (E)-11-methyldodec-2-enoic acid in microorganisms is initiated by a specific branched-chain starter molecule and proceeds via a series of iterative elongation steps.

The primary precursor for the synthesis of this compound is 3-Methylbutyryl-SCoA, also known as isovaleryl-CoA. This five-carbon branched-chain molecule typically originates from the catabolism of the amino acid leucine. researchgate.net It serves as the "starter unit" for the fatty acid synthase (FAS) machinery.

The core of the biosynthetic process is the sequential elongation of this starter unit. In a series of iterative cycles, two-carbon units are added to the growing acyl chain. These two-carbon units are supplied by malonyl-CoA, which is first attached to an Acyl Carrier Protein (ACP) to form malonyl-ACP. libretexts.orgyoutube.com The fatty acid synthase complex catalyzes a four-step reaction sequence for each elongation cycle:

Condensation: The growing acyl chain (initially 3-methylbutyryl-SCoA) is condensed with malonyl-ACP, releasing a molecule of carbon dioxide. youtube.com

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, using NADPH as the reducing agent. libretexts.org

Dehydration: A molecule of water is eliminated from the β-hydroxyacyl-ACP to form a trans-enoyl-ACP. uh.edu

Reduction: The double bond of the trans-enoyl-ACP is reduced to a single bond, again using NADPH, completing the elongation cycle. youtube.com

To synthesize the 13-carbon backbone of 11-methyldodec-2-enoic acid from the 5-carbon starter (3-Methylbutyryl-SCoA), four complete cycles of this chain elongation process are required, adding a total of eight carbon atoms.

Molecule NameRole in BiosynthesisCarbon AtomsSource
3-Methylbutyryl-SCoA Starter Unit5Leucine Degradation researchgate.net
Malonyl-CoA Extender Unit3 (delivers 2)Acetyl-CoA Carboxylation youtube.com
This compound Final Product13Complete Pathway

After four successful elongation cycles, the acyl chain has grown to a length of 13 carbons. At this stage, the key intermediate is 11-Methyl-3-oxododecanoyl-SCoA (or more accurately, its ACP-bound form, 11-methyl-3-oxododecanoyl-ACP). This β-ketoacyl intermediate is the product of the final condensation step, where the 11-carbon acyl chain (10-methylundecanoyl-ACP) is combined with a final malonyl-ACP unit. libretexts.org This intermediate stands at a critical juncture, poised for the final set of modifications that will define the ultimate product.

The transformation of the 11-Methyl-3-oxododecanoyl-ACP intermediate into this compound involves a truncated version of the standard fatty acid synthesis cycle. The enzymatic steps are as follows:

Reduction: The 3-oxo group of the intermediate is reduced by β-ketoacyl-ACP reductase, utilizing NADPH to form the corresponding β-hydroxy intermediate, 3-hydroxy-11-methyldodecanoyl-ACP. youtube.com

Dehydration: A dehydratase enzyme then removes a water molecule from this intermediate. This elimination reaction creates a double bond between the alpha (C2) and beta (C3) carbons. The stereochemical outcome of this enzymatic dehydration typically results in a trans configuration, yielding (E)-11-methyldodec-2-enoyl-ACP. uh.edu

Crucially, for the formation of this compound, the biosynthetic pathway stops here. The final reduction step, normally carried out by an enoyl-ACP reductase to saturate the double bond, does not occur. The process concludes with the hydrolysis of the thioester bond by a thioesterase, releasing the final product from the acyl carrier protein.

Comparative Analysis of Biosynthetic Pathways for Related Methyl-Branched Fatty Acids

The biosynthesis of this compound is a specific example within the broader class of branched-chain fatty acids (BCFAs). Comparing its formation to other BCFAs highlights the modularity and versatility of fatty acid synthesis in microorganisms.

The primary point of divergence lies in the selection of the starter unit. While 3-methylbutyryl-CoA (from leucine) gives rise to odd-numbered carbon, iso-branched fatty acids like the one discussed, other branched-chain amino acids provide different starter units:

Isobutyryl-CoA (from valine degradation) initiates the synthesis of even-numbered carbon, iso-branched fatty acids. researchgate.net

2-Methylbutyryl-CoA (from isoleucine degradation) serves as the primer for anteiso-branched fatty acids, which have a methyl group on the antepenultimate (third-to-last) carbon. nih.gov

The table below summarizes the relationship between the precursor amino acid, the resulting starter unit, and the type of branched-chain fatty acid produced.

Precursor Amino AcidStarter UnitResulting Fatty Acid Series
Leucine3-Methylbutyryl-SCoA (Isovaleryl-CoA)iso-odd
ValineIsobutyryl-SCoAiso-even
Isoleucine2-Methylbutyryl-SCoAanteiso-odd

Furthermore, another level of complexity exists in the choice of extender units. While the pathway for this compound uses malonyl-CoA exclusively for elongation, some bacterial systems can incorporate methylmalonyl-CoA as an extender unit. nih.gov This results in fatty acids with methyl branches located in the middle of the acyl chain, rather than near the terminus.

Finally, the formation of the α,β-unsaturated bond in this compound distinguishes it from the more common saturated BCFAs. The synthesis of saturated BCFAs requires the full, four-step elongation cycle to be completed each time, including the final reduction of the enoyl-ACP intermediate. The pathway for this compound is a notable example of how the omission of a single enzymatic step can lead to a structurally distinct final product.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to (E)-11-Methyldodec-2-enoic Acid and its Stereoisomers

The total synthesis of this compound is typically accomplished via a linear sequence that involves the formation of a key aldehyde precursor, followed by the construction of the α,β-unsaturated system and subsequent functional group manipulation.

A critical step in the synthesis is the preparation of the precursor aldehyde, 10-methylundecanal. This is achieved through the oxidation of the corresponding primary alcohol, 10-methylundecan-1-ol. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Several modern and classical oxidation methods are suitable for this transformation.

Mild oxidation conditions are essential for selectively converting primary alcohols to aldehydes. harvard.edu Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) have historically been used. However, more contemporary methods are often preferred due to higher yields, milder reaction conditions, and reduced toxicity. These include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. harvard.eduthieme.com Another highly effective method involves using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. organic-chemistry.orgthieme.com

Table 1: Selected Oxidation Reagents for Alcohol to Aldehyde Conversion

Reagent/System Description Conditions
Swern Oxidation DMSO, oxalyl chloride, triethylamine Low temperature (-78 °C), non-aqueous
Dess-Martin Periodinane (DMP) 1,1,1-triacetoxy-1,2-benziodoxol-3(1H)-one Room temperature, non-aqueous
TEMPO/NaOCl Catalytic TEMPO with sodium hypochlorite Biphasic or aqueous conditions

| Pyridinium Chlorochromate (PCC) | Cr(VI) reagent | Anhydrous dichloromethane (B109758) (CH₂Cl₂) |

With the precursor aldehyde in hand, the next stage involves forming the carbon-carbon double bond to create an α,β-unsaturated ester, a direct precursor to the final acid. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose and is widely used for preparing α,β-unsaturated esters. nih.govchegg.com

The HWE reaction involves the condensation of an aldehyde (in this case, 10-methylundecanal) with a stabilized phosphonate (B1237965) ylide, typically generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base. wikipedia.org A significant advantage of the HWE reaction is its strong preference for forming the (E)-isomer (trans-alkene), which is the desired stereochemistry for the target molecule. nih.govwikipedia.org The byproduct of this reaction is a water-soluble phosphate (B84403) salt, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. harvard.edu

The classical Wittig reaction, which uses a phosphonium (B103445) ylide, can also be employed. qbreader.org However, Wittig reagents stabilized with an ester group often yield mixtures of (E) and (Z) isomers, necessitating careful selection of reaction conditions or a subsequent separation step. harvard.eduqbreader.org

Control over the double bond geometry is a central theme in the synthesis of unsaturated molecules like 11-methyldodec-2-enoic acid. As mentioned, the standard Horner-Wadsworth-Emmons reaction reliably produces the (E)-isomer due to thermodynamic control in the elimination step of the reaction intermediate. wikipedia.orgharvard.edu

To synthesize the (Z)-isomer, alternative strategies are required. The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6), can strongly favor the formation of (Z)-alkenes. wikipedia.org Alternatively, certain conditions for the Wittig reaction, particularly using non-stabilized or semi-stabilized ylides under salt-free conditions, can also provide high (Z)-selectivity. harvard.edu The ability to selectively synthesize both the (E) and (Z) isomers is critical for studying how the geometry of the double bond affects biological activity. acs.org

The final step in the total synthesis is the conversion of the α,β-unsaturated ester (e.g., ethyl (E)-11-methyldodec-2-enoate) into the target carboxylic acid. This is achieved through ester hydrolysis. libretexts.orgorgoreview.com

Hydrolysis can be performed under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and a large excess of water is used to drive the equilibrium toward the carboxylic acid and alcohol products. orgoreview.comchemguide.co.uk

Base-promoted hydrolysis , also known as saponification, is often preferred because the reaction is irreversible. chemguide.co.ukmasterorganicchemistry.com The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com This initially produces the carboxylate salt, which is then neutralized in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.commnstate.edu

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), chemists synthesize a variety of analogs and derivatives of the parent compound. For this compound, this could involve several modifications:

Altering the Alkyl Chain: The length of the carbon chain can be shortened or extended.

Modifying the Methyl Group: The position of the methyl branch can be moved, or it can be replaced with other alkyl groups.

Varying the Carboxylic Acid: The carboxyl group can be esterified to form various esters (e.g., methyl, ethyl, or propyl esters) or converted into an amide. nih.govnih.gov

Changing Double Bond Position and Geometry: The location of the C=C double bond can be shifted, and as discussed, both (E) and (Z) isomers can be prepared.

For example, the synthesis of compounds like (E)-2,4-dimethyl-2-hexenoic acid has been reported in the context of insect chemistry, representing an analog with additional branching. scielo.br Furthermore, complex derivatives, such as 4-dimethylamino-but-2-enoic amides, have been synthesized as part of SAR studies for other biological targets, demonstrating the broad applicability of modifying the core butenoic acid structure. huji.ac.il These synthetic efforts are crucial for identifying the key structural features responsible for the compound's activity.

Biological Activities and Molecular Mechanisms

Quorum Sensing Modulation in Bacterial Systems

Fatty acid signaling molecules are key players in quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors. The information available largely pertains to DSF and other similar molecules, such as cis-2-decenoic acid, produced by Pseudomonas aeruginosa. nottingham.ac.uk

Interaction with Bacterial Histidine Kinases (e.g., PA1396 in Pseudomonas aeruginosa)

While direct interaction studies between (E)-11-methyldodec-2-enoic acid and the hybrid sensor histidine kinase PA1396 in Pseudomonas aeruginosa are not documented in the searched literature, the signaling pathway for the related DSF family of molecules is better understood. In many bacteria, these signals are perceived by sensor histidine kinases located in the bacterial cell membrane.

For instance, in Xanthomonas campestris, the DSF signal is perceived by the RpfC sensor kinase. Upon binding the signal, the sensor kinase autophosphorylates and initiates a phosphorelay cascade that ultimately controls the level of the second messenger, cyclic-di-GMP. Pseudomonas aeruginosa possesses a large number of sensor kinases, and while PA1396 is a known sensor, its specific ligands are not fully elucidated in the context of exogenous fatty acids. nih.gov A recent 2024 study identified the long-chain fatty acid-CoA ligase FadD1 as a receptor for a related signal, cis-2-decenoic acid, in P. aeruginosa, suggesting that fatty acid signals can be perceived by proteins other than traditional histidine kinases. biorxiv.org

Downstream Effects on Gene Expression and Phenotypic Responses in Bacterial Populations

The activation of signaling pathways by fatty acids leads to significant changes in gene expression and bacterial behavior. Although specific data for the (E)-isomer is absent, studies on DSF-type molecules reveal a broad impact on bacterial populations.

In Pseudomonas and other bacteria, these signals are known to regulate:

Biofilm Formation and Dispersion : Molecules like cis-2-decenoic acid can induce the dispersion of established biofilms in P. aeruginosa. nottingham.ac.uk

Virulence Factor Production : The synthesis of proteases, and other virulence factors is often under the control of these signaling networks.

Motility : Swarming motility can be inhibited by certain fatty acid signals, impacting the ability of bacteria to colonize surfaces. nottingham.ac.uk

A transcriptomic analysis of P. aeruginosa exposed to cis-2-decenoic acid revealed that the effects of these signals are highly dependent on the specific growth conditions. nottingham.ac.uk This highlights the complexity of the regulatory networks governed by fatty acid signaling.

Antifungal Activities

One of the most well-documented roles for DSF-family molecules is their ability to modulate the behavior of fungi, demonstrating cross-kingdom communication.

Repression of Hyphal Development (e.g., in Candida albicans)

The morphological transition from a yeast form to a filamentous hyphal form is a critical virulence trait for the opportunistic fungal pathogen Candida albicans. asm.org The cis-isomer of 11-methyldodec-2-enoic acid (DSF) has been shown to potently inhibit this yeast-to-hypha transition. nih.gov This repression of filamentation is a key mechanism by which bacteria can antagonize fungal competitors. The signaling in C. albicans is thought to involve the Ras-cAMP-PKA pathway, a central regulator of morphogenesis.

Compound Organism Observed Effect
cis-11-methyl-2-dodecenoic acid (DSF)Candida albicansInhibition of yeast-to-hyphae transition, interference with biofilm formation. nih.gov
cis-2-dodecenoic acid (BDSF)Candida albicansPrevents hyphal formation. frontiersin.org

This table presents findings on compounds structurally related to this compound.

Broader Spectrum Antifungal Potential in Microbial Interactions

The antifungal activity of fatty acids is not limited to Candida albicans. Various studies have shown that plant-derived extracts rich in fatty acids and phenolic compounds can inhibit the growth of a range of fungi, including phytopathogens like Rhizoctonia solani. mdpi.comresearchgate.net This suggests that molecules like This compound could potentially be part of a broader arsenal (B13267) of antimicrobial compounds used in complex microbial ecosystems to compete for resources. The mechanism often involves disruption of the fungal cell membrane integrity or interference with essential metabolic pathways. mdpi.com

Impact on Bacterial Virulence and Antibiotic Susceptibility

Furthermore, there is growing evidence linking fatty acid metabolism to antibiotic resistance. In P. aeruginosa, an enhanced fatty acid biosynthesis pathway has been associated with resistance to ciprofloxacin. frontiersin.org Conversely, inhibiting this pathway can re-sensitize resistant strains to the antibiotic. frontiersin.org This suggests that exogenous fatty acids could potentially influence a bacterium's susceptibility to conventional antibiotics by altering its metabolic state, although the specific effects would be highly dependent on the compound and the bacterial species.

Signaling Molecule Family Bacterial Phenotype Affected Example Organism
DSF-type Fatty AcidsBiofilm DispersionPseudomonas aeruginosa nottingham.ac.uk
DSF-type Fatty AcidsVirulence Factor RegulationXanthomonas campestris nottingham.ac.uk
Fatty Acid MetabolismAntibiotic ResistancePseudomonas aeruginosa frontiersin.org

This table summarizes the impact of fatty acid signaling on bacterial behaviors.

Alteration of Biofilm Architecture

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. The formation and dispersal of these robust structures are critical for bacterial survival and virulence. This compound, as a key DSF signal, plays a pivotal role in regulating biofilm architecture. pnas.orgsoton.ac.ukresearchgate.net

In Xanthomonas campestris, the synthesis of this signaling molecule is directed by the RpfF enzyme. pnas.org The DSF signal is then perceived by a two-component sensory transduction system composed of RpfC and RpfG. nih.govpnas.org This signaling cascade ultimately controls the transition between a planktonic (free-swimming) state and a sessile, biofilm-associated lifestyle. Specifically, the accumulation of this compound triggers the dispersal of biofilms. pnas.org Strains of Xanthomonas campestris with mutations in the genes responsible for DSF synthesis or perception exhibit an aggregated growth pattern and are unable to disperse effectively. pnas.org This regulatory system is not exclusive to Xanthomonas, as structurally related molecules have been found to regulate biofilm formation in other bacteria like Burkholderia cenocepacia and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov

FeatureDescriptionOrganism(s)
Regulation Triggers biofilm dispersal.Xanthomonas campestris
Mechanism Acts through the RpfC/RpfG two-component signaling system.Xanthomonas campestris
Mutant Phenotype Mutations in DSF synthesis or perception lead to aggregated growth.Xanthomonas campestris
Broader Context DSF family signals regulate biofilm formation in various bacteria.Burkholderia cenocepacia, Pseudomonas aeruginosa

Induction of Antibiotic Tolerance Phenotypes

The development of antibiotic resistance is a major global health concern. Quorum sensing systems, including the DSF signaling pathway, have been shown to contribute to the emergence of antibiotic tolerance in bacterial populations. nih.govnih.govresearchgate.net The influence of this compound and its analogs on antibiotic susceptibility is a growing area of research.

Studies have demonstrated that exogenous addition of cis-11-methyl-2-dodecenoic acid can significantly increase the antibiotic susceptibility of several bacterial pathogens, including Bacillus cereus, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net The proposed mechanisms for this effect include the reduction of drug-resistant activity and the modulation of biofilm formation, which is a key factor in antibiotic resistance. nih.govnih.govresearchgate.net In some cases, a synergistic effect has been observed when DSF is combined with conventional antibiotics like gentamicin (B1671437). nih.govnih.gov

However, the role of DSF signaling in antibiotic resistance can be complex and context-dependent. In Stenotrophomonas maltophilia, different genetic variants of the DSF quorum sensing system have been associated with varying levels of resistance to certain antibiotics, such as β-lactams and colistin. frontiersin.orguab.cat This suggests that the impact of DSF signaling on antibiotic tolerance can be influenced by the specific genetic background of the bacterial strain.

Research FindingOrganism(s)Effect of DSF
Increased Antibiotic Susceptibility Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosaExogenous DSF increased susceptibility to antibiotics.
Synergistic Effect Bacillus cereusCombination of DSF with gentamicin showed enhanced efficacy.
Strain-Dependent Resistance Stenotrophomonas maltophiliaDifferent DSF system variants correlated with resistance to specific antibiotics.

Potential in Inter-Kingdom Signaling and Host-Microbe Interactions

The influence of this compound extends beyond bacterial communities to mediate interactions with eukaryotic hosts, a phenomenon known as inter-kingdom signaling. nih.gov This is particularly evident in the context of plant-pathogen interactions. oup.comnih.govfrontiersin.org

In the interaction between Xanthomonas campestris and its plant hosts, this compound acts as a virulence factor. oup.com The DSF signaling system regulates the production of various factors required for pathogenicity, including extracellular enzymes and polysaccharides. pnas.orgoup.com Interestingly, plants have evolved to recognize this bacterial signal. Studies have shown that DSF can elicit an innate immune response in plants such as Arabidopsis, Nicotiana benthamiana, and rice. nih.govfrontiersin.org This defense response can include a hypersensitive reaction, the production of reactive oxygen species, and the expression of pathogenesis-related genes. nih.gov

This recognition of a bacterial signaling molecule by a eukaryotic host highlights the intricate co-evolutionary arms race between pathogens and their hosts. While the bacterium uses the signal to coordinate its attack, the host can intercept this communication to activate its defenses. Furthermore, some pathogens have developed mechanisms to suppress this host response. For instance, Xanthomonas campestris produces the exopolysaccharide xanthan, which can suppress the DSF-induced innate immunity in plants. nih.gov

The role of DSF family signals in host-microbe interactions is not limited to plants. Research has also explored the anti-inflammatory effects of DSF in a zebrafish model, suggesting a potential for these molecules to modulate immune responses in vertebrates. nih.gov These findings open up new avenues for understanding the complex chemical dialogues that occur at the interface between microbes and their hosts. youtube.com

InteractionRole of this compound (DSF)Host Response
Xanthomonas campestris - Plant Regulates virulence factor production.Elicits innate immune response (e.g., hypersensitive reaction, ROS production).
General Host-Microbe Potential to modulate host immune responses.Anti-inflammatory effects observed in a zebrafish model.

Advanced Research Methodologies and Future Directions

Analytical Techniques for Characterization and Quantification in Complex Biological Matrices

Detecting and quantifying (E)-11-methyldodec-2-enoic acid within biological samples, such as plasma, tissues, or cell cultures, presents a significant challenge due to the presence of numerous other structurally similar lipids. researchgate.netnih.gov Effective analysis hinges on a combination of high-resolution separation techniques and sensitive detection methods.

Chromatography is the cornerstone for separating fatty acids from complex biological matrices. nih.govmdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS): GC-MS is a powerful and widely used technique for fatty acid analysis due to its high resolution and sensitivity. chromatographyonline.com Because fatty acids are not inherently volatile, a derivatization step is required prior to analysis. This compound would be converted into a more volatile ester, typically a fatty acid methyl ester (FAME), using reagents like BF₃-methanol or by acid-catalyzed transesterification. The resulting FAME is then injected into the GC, where it is separated from other FAMEs on a capillary column (e.g., a high-polarity column like a biscyanopropyl polysiloxane phase) based on its boiling point and polarity. mdpi.comnih.gov The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that allows for definitive identification and quantification. imrpress.comdss.go.th The expected mass spectrum would show a molecular ion peak corresponding to the methyl ester and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC can analyze fatty acids without derivatization, which can be an advantage by reducing sample preparation steps. protocols.ioshimadzu.combiobase.com For this compound, a reversed-phase HPLC method would be employed, using a C18 column. The mobile phase would typically consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to ensure the carboxyl group remains protonated for better peak shape. shimadzu.commdpi.com Detection can be achieved using a UV detector, as the α,β-unsaturated bond provides a chromophore, though sensitivity might be limited. Coupling HPLC with mass spectrometry (LC-MS) provides far greater sensitivity and specificity. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and improved sensitivity. phcog.commdpi.comnih.gov A UPLC-MS/MS method would be the state-of-the-art approach for quantifying this compound in biological fluids. mdpi.comnih.gov The shorter run times (often under 10 minutes) allow for high-throughput analysis, which is crucial for large-scale research studies. nih.gov

A comparative table of typical chromatographic parameters for fatty acid analysis is presented below.

ParameterGC/MSHPLC-UVUPLC-MS/MS
Derivatization Required (e.g., FAME)Not requiredNot required
Typical Column High-polarity capillary (e.g., HP-88)Reversed-phase (e.g., C18)Reversed-phase (e.g., BEH C18)
Mobile Phase Inert carrier gas (e.g., Helium)Acetonitrile/Water gradientAcetonitrile/Water gradient
Detection Mass Spectrometry (EI)UV (approx. 205-215 nm)Tandem Mass Spectrometry (ESI)
Key Advantage High resolution, established librariesSimpler sample prepHigh speed, high sensitivity

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework. nih.govresearchgate.net For this compound, key diagnostic signals in the ¹H NMR spectrum would include two distinct doublets for the vinylic protons (H-2 and H-3), with a large coupling constant (~15-16 Hz) confirming the trans (E) geometry. Other expected signals would be a multiplet for the methine proton at C-11 and a doublet for the two terminal methyl groups at C-12.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides molecular weight and fragmentation data. dss.go.th Using electrospray ionization (ESI) in negative mode, the parent ion would be detected at a mass-to-charge ratio (m/z) corresponding to [M-H]⁻. Tandem MS (MS/MS) would involve selecting this parent ion and fragmenting it to produce a daughter ion spectrum that is characteristic of the molecule's structure, allowing for differentiation from other isomers.

For research applications, any analytical method developed for this compound must be rigorously validated to ensure the data is reliable and reproducible. aoac.org Validation assesses several key performance characteristics according to established guidelines. nih.govnih.govscielo.br

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards to generate a calibration curve. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known amounts of the analyte and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day assays. mdpi.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as other fatty acid isomers. nih.gov

The table below shows typical acceptance criteria for bioanalytical method validation.

ParameterAcceptance CriteriaReference
Linearity (R²) ≥ 0.99 scielo.br
Accuracy 80–115% recovery nih.gov
Precision (RSD) ≤ 15% (≤ 20% at LOQ) mdpi.comnih.gov
LOQ Signal-to-noise ratio ≥ 10 scielo.br

Computational Chemistry and Molecular Modeling

Computational methods provide molecular-level insights that complement experimental findings, offering predictive power for understanding the behavior of this compound.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgyoutube.com For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation, calculate bond lengths and angles, and map the electron density distribution. nih.govacs.org These calculations can also predict vibrational frequencies (to compare with experimental IR spectra) and NMR chemical shifts. researchgate.net Furthermore, DFT is used to model reaction mechanisms, such as susceptibility to oxidation at the double bond or the methyl-branched position. sciopen.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. sciopen.com For this compound, the HOMO would likely be localized around the C=C double bond, making it a potential site for electrophilic attack, while the LUMO would be associated with the carboxylic acid group.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov this compound could be modeled within a simulated biological membrane to understand its orientation, dynamics, and effect on membrane properties like fluidity and thickness. youtube.comacs.org The branched-chain structure may introduce unique packing defects or alter lipid-protein interactions compared to straight-chain fatty acids.

Receptor Binding Studies: Many fatty acids act as signaling molecules by binding to specific receptors, such as the free fatty acid receptors (FFARs). nih.govacs.orgacs.org GPR120 (FFAR4), for instance, is a receptor for long-chain fatty acids. nih.gov Molecular docking, a computational technique, could be used to predict the preferred binding pose of this compound within the binding pocket of a receptor like GPR120. nih.govmdpi.com Following docking, MD simulations can be run on the ligand-receptor complex to assess the stability of the interaction, calculate the binding free energy, and identify the key amino acid residues involved in the binding, providing a hypothesis for its potential biological activity. nih.govnih.gov

Genetic and Genomic Approaches to Elucidate Biosynthetic and Signaling Pathways

The biosynthesis of branched-chain fatty acids (BCFAs) like this compound involves a series of enzymatic steps that are genetically encoded. In many bacteria, the synthesis of BCFAs begins with primers derived from branched-chain amino acids such as valine, leucine, and isoleucine. nih.govwikipedia.org The branched-chain α-keto acid (BCKA) decarboxylase complex is essential for this process, as it catalyzes the decarboxylation of α-keto acids to produce the necessary primers for the fatty acid synthase (FAS) system. nih.govwikipedia.org

Elucidating the specific biosynthetic pathway for this compound would necessitate a combination of genetic and genomic techniques. Modern approaches such as de novo transcriptome profiling and genome-wide association studies (GWAS) have been instrumental in identifying the genes responsible for fatty acid synthesis in various organisms. nih.gov For instance, RNA sequencing can uncover all the expressed genes related to a biological process, allowing for the identification of key enzymes like desaturases, reductases, and the components of the FAS complex. nih.govnih.govoup.com

Future research would likely focus on identifying the organism that naturally produces this compound. Once identified, its genome and transcriptome could be sequenced and analyzed. Homology-based searches could pinpoint candidate genes by comparing them to known fatty acid synthesis genes from other species. nih.gov Functional characterization of these candidate genes, through expression in a heterologous host like Escherichia coli or Saccharomyces cerevisiae, would be the definitive step to confirm their role in the production of the target molecule. nih.govescholarship.org This process involves expressing the identified enzymes in a host organism and analyzing the resulting metabolites to see if the compound of interest is produced. escholarship.org

Understanding the signaling pathways, particularly if the compound acts as a semiochemical or pheromone, requires similar genomic and transcriptomic approaches. nih.govoup.com By exposing the target organism to the compound, researchers can use techniques like RNA-Seq to identify which genes are upregulated or downregulated, providing clues about the receptors and downstream signaling cascades involved in its perception.

Biotechnological Production and Metabolic Engineering of Biosynthetic Pathways

The chemical synthesis of complex molecules like insect pheromones can be commercially unfeasible, making biotechnology a promising and sustainable alternative. nih.govdntb.gov.uafrontiersin.org Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have become popular cell factories for producing fatty acids and their derivatives. nih.govfrontiersin.orgnih.gov These organisms can be genetically engineered to produce specific fatty acid-derived molecules, including those used as insect pheromones. nih.govoup.com

Metabolic engineering is a key technology in this field, aiming to modify and optimize the biosynthetic pathways within a microorganism to enhance the production of a desired compound. nih.govpnas.org For the production of this compound, several strategies could be employed:

Increasing Precursor Supply: The central precursor for fatty acid synthesis is acetyl-CoA. nih.gov Engineering the host to increase the intracellular pool of acetyl-CoA and the chain-building block malonyl-CoA is a common and effective strategy. pnas.orgnih.gov

Introducing Heterologous Enzymes: The specific enzymes required to produce the branched-chain and the double bond at the correct position would need to be introduced into the host organism. This involves identifying the necessary desaturases, elongases, and reductases from the natural source organism and expressing them in the yeast or bacterial host. nih.govoup.com

Eliminating Competing Pathways: To channel the metabolic flux towards the target molecule, competing pathways that consume the precursors or the product itself can be knocked out or downregulated. nih.govfrontiersin.org

These approaches have been successfully used to produce various fatty acid-derived pheromones. nih.govoup.comfrontiersin.org The modular nature of these genetic tools allows for the creation of customized production strains for novel compounds like this compound. plantae.org

Table 1: Examples of Engineered Yeast Strains for Fatty Acid-Derivative Production
Host OrganismEngineered Pathway ComponentsProductReported TiterReference
Yarrowia lipolyticaDesaturase (AtrΔ11) from A. transitella, Reductase (HarFAR) from H. armigera(Z)-11-hexadecenol (Z11-16:OH)1.7 mg/L nih.gov, frontiersin.org
Yarrowia lipolyticaDesaturase (DmeΔ9) from D. melanogaster, Reductase (HarFAR), Acetyltransferase (ATF1) from S. cerevisiae(Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc)7.3 mg/L nih.gov, frontiersin.org

Development of Novel Chemical Probes and Biosensors for In Situ Detection

The detection of volatile organic compounds (VOCs) and semiochemicals at low concentrations is critical for applications in pest management, food quality control, and medical diagnostics. mdpi.comnih.govnih.gov Developing methods for the in situ detection of this compound requires novel chemical probes and biosensors.

Chemical Probes: Fluorescence-based chemical probes offer a powerful tool for detecting metabolic processes within living cells and tissues. acs.org Probes can be designed to act as substrates for specific metabolic pathways, such as fatty acid β-oxidation. acs.org For intracellular tracking, ω-azido-fatty acids can be used; these are metabolized by cells and incorporated into proteins, which can then be visualized using bio-orthogonal "click chemistry" ligation with a fluorescent reporter. acs.org A similar strategy could be developed for this compound to study its metabolism and interactions within a biological system.

Biosensors: Biosensors combine a biological recognition element with a physicochemical transducer to detect a target molecule. rsc.org Insects' olfactory systems, which can detect pheromones at extremely low concentrations, provide a rich source of inspiration and components for biosensor development. rsc.orgasknature.org

Receptor-Based Biosensors: Pheromone receptors (PRs) or odorant-binding proteins (OBPs) from insects can be used as the biological recognition element. rsc.orgnih.govmdpi.com These proteins can be immobilized on a transducer surface, such as an electrode or a quartz crystal microbalance. rsc.orgmdpi.com When the target pheromone binds to the protein, it causes a measurable change in an electrical or physical property, such as impedance or mass. mdpi.commdpi.com

Transduction Methods: Various transduction techniques are available, including electrochemical impedance spectroscopy (EIS), surface plasmon resonance imaging (SPRi), and gravimetric methods using capacitive micromachined ultrasonic transducers (CMUTs). nih.govmdpi.commdpi.com An impedimetric biosensor using pig odorant-binding protein, for example, has been developed to detect VOCs related to food spoilage at micromolar concentrations. nih.govmdpi.com

The future development of a sensor for this compound would involve identifying its specific receptor protein and integrating it into one of these sensitive transducer platforms for real-time, on-site detection. nih.govnih.gov

Table 2: Types of Biosensors for Volatile Compound Detection
Biosensor TypeBiological Recognition ElementTransduction PrinciplePotential ApplicationReference
ImpedimetricOdorant-Binding Proteins (OBPs)Change in electrical impedance upon analyte bindingFood spoilage detection mdpi.com, nih.gov
Optical (SPRi)Engineered OBP derivativesChange in refractive index upon bindingTrace detection of VOCs in solution nih.gov
Gravimetric (CMUT)Pheromone Receptors (PRs)Change in resonant frequency due to mass changeEarly detection of pest insects mdpi.com
Whole-AntennaInsect AntennaeElectroantennography (EAG) signalDetection of explosives, toxins, and diseases researchgate.net

Investigative Research into Flavor Chemistry Applications

Fats and the fatty acids they contain play a crucial role in the flavor of many food products. scielo.br They not only contribute to texture and mouthfeel but also act as precursors for a wide array of aromatic compounds. scielo.br Volatile branched-chain fatty acids (BCFAs), in particular, are known to be significant contributors to the characteristic flavors of certain foods, including dairy products and meats. proquest.com

Research has shown that specific BCFAs are responsible for the distinct flavor notes in aged cheeses and the "sheepy" or "goaty" flavor of ovine meat and milk. proquest.comresearchgate.net For instance, compounds like 4-methyloctanoic acid and 4-ethyloctanoic acid are key components of mutton flavor. nih.gov The presence and concentration of these BCFAs can significantly impact consumer acceptance of these products. researchgate.netwikipedia.org

Given its structure as a methylated and unsaturated fatty acid, this compound is a strong candidate for investigation in the field of flavor chemistry. Future research should aim to:

Quantify its Presence: Use sensitive analytical techniques like capillary gas chromatography to determine the concentration of this compound in various food products, especially sheep and goat meat and dairy. proquest.com

Assess its Flavor Contribution: Employ sensory panel analysis and flavor profiling to understand the specific aroma and flavor notes that this compound contributes to a food matrix.

Investigate its Formation: Study how factors such as animal diet, breed, age, and food processing techniques (e.g., fermentation, aging) influence the formation and release of this compound from lipids. proquest.comresearchgate.net

Understanding the role of this compound in flavor could lead to new strategies for modulating and controlling the flavor profiles of food products, either by enhancing desirable notes or mitigating those that are considered off-flavors.

Q & A

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution (<1.5 Å) data to model disorder or twinning.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) in CrystalExplorer.
  • Synchrotron Data Collection : Utilize microfocus beams (e.g., Diamond Light Source) for weakly diffracting crystals .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw NMR shifts, MS peaks, and bioassay EC₅₀ values in appendices. Processed data (e.g., dose-response curves) should be in the main text .
  • Ethical Reporting : Disclose solvent purity, instrument calibration dates, and batch-to-batch variability in synthesis .
  • Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., bioassays + molecular modeling) and document negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.